Product packaging for Cefquinome sulfate(Cat. No.:CAS No. 118443-88-2)

Cefquinome sulfate

Cat. No.: B1141994
CAS No.: 118443-88-2
M. Wt: 626.689
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization within Fourth-Generation Cephalosporin (B10832234) Antibiotics

Cefquinome (B211414) is a fourth-generation cephalosporin, a class of β-lactam antibiotics structurally related to penicillins. nih.govcabidigitallibrary.org This generation of cephalosporins is noted for its broad antibacterial spectrum, resistance to enzymatic hydrolysis by many β-lactamases, and enhanced ability to penetrate the outer membrane of bacteria. cabidigitallibrary.orgresearchgate.net Developed exclusively for veterinary applications, cefquinome represents an advancement in treating animal infections, offering a wider range of activity compared to second and third-generation cephalosporins. nih.govresearchgate.netwikipedia.org Its zwitterionic properties facilitate rapid penetration across biological membranes, including the porins of bacterial cell walls, which enhances its bioavailability and antimicrobial spectrum. researchgate.net

Overview of Cefquinome Sulfate (B86663) as a Veterinary Antimicrobial Agent

Cefquinome sulfate is utilized in veterinary medicine to combat a wide array of bacterial infections in livestock. indiamart.com It is effective against both Gram-positive and Gram-negative bacteria, making it a valuable tool for treating complex infections, including those resistant to other antibiotics. ontosight.aitoku-e.com

In cattle, its applications include treating respiratory disease caused by pathogens such as Mannheimia haemolytica and Pasteurella multocida, as well as acute E. coli mastitis and various forms of dermatitis. wikipedia.org For calves, it is effective against E. coli septicaemia. wikipedia.org In the swine industry, cefquinome is used to manage bacterial lung and respiratory tract infections caused by P. multocida, Haemophilus parasuis, Actinobacillus pleuropneumoniae, and Streptococcus suis. wikipedia.org It is also employed in cases of mastitis-metritis-agalactia (MMA) syndrome associated with E. coli, Staphylococcus, and Streptococcus species. wikipedia.org

The mechanism of action for this compound involves the inhibition of bacterial cell wall synthesis. ontosight.aitoku-e.com It binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final stage of peptidoglycan synthesis. toku-e.com This disruption compromises the integrity of the bacterial cell wall, leading to cell lysis and death. toku-e.comontosight.ai

Current Research Landscape and Gaps in this compound Studies

The current research on this compound is vibrant, with a strong focus on optimizing its delivery and efficacy. A significant area of investigation is the development of novel formulations, such as sustained-release injections and oily nanosuspensions, to improve bioavailability and convenience. archivemarketresearch.comnih.gov Studies have shown that nanosuspension formulations can significantly increase bioavailability compared to conventional injections. nih.gov

Another research avenue is the exploration of combination therapies, where cefquinome is used with other antibiotics to broaden its spectrum of activity, particularly against resistant strains. archivemarketresearch.com Concurrently, there is a growing body of research on the emergence of bacterial resistance to cefquinome. archivemarketresearch.commdpi.com Studies are investigating the patterns of adaptive resistance in bacteria like Staphylococcus aureus to understand the mechanisms involved. mdpi.com

A notable gap in the research landscape is the exclusive focus on veterinary medicine. wikipedia.org Cefquinome is not approved for human use, and therefore, clinical studies and data related to human applications are absent. wikipedia.org Further research is also needed to continue monitoring resistance patterns and to explore the full potential of advanced drug delivery systems in clinical veterinary practice. archivemarketresearch.comnih.gov

Chemical and Pharmacokinetic Properties

The following tables provide a summary of key chemical identifiers for Cefquinome and its minimum inhibitory concentrations (MIC) against various veterinary pathogens.

PropertyValue
IUPAC Name1-[[(6R,7R)-7-[[(2Z)-(2-Amino-4-thiazolyl)-(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0-oct-2-en-3-yl]methyl]-5,6,7,8-tetrahydroquinolinium inner salt
CAS Number84957-30-2
Molecular FormulaC₂₃H₂₄N₆O₅S₂
Molar Mass528.60 g·mol⁻¹
Pharmacokinetic Data
Protein Binding<5%
Elimination Half-Life2.5 hours
ExcretionRenal, unchanged

Table 1: Chemical and Pharmacokinetic Identifiers for Cefquinome. wikipedia.org

PathogenMIC₉₀ (µg/mL)
Staphylococcus spp.0.5
Corynebacterium spp.0.5
Streptococcus spp.0.008 - 0.064
C. bovi0.25
Escherichia coli0.016
Klebsiella spp.0.016
Pasteurella spp.> 0.032
Salmonella spp. (ampicillin-resistant)0.06 - 0.5
Actinobacillus equuli0.016
Enterobacteriaceae0.125

Table 2: Minimum Inhibitory Concentration (MIC) values of Cefquinome for select veterinary pathogens. researchgate.nettoku-e.comcabidigitallibrary.org The MIC₉₀ represents the concentration required to inhibit the growth of 90% of tested isolates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H24N6O5S2.H2O4S B1141994 Cefquinome sulfate CAS No. 118443-88-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

118443-88-2

Molecular Formula

C23H24N6O5S2.H2O4S

Molecular Weight

626.689

Synonyms

[6R-[6alpha,7beta(Z)]]-1-[[7-[[(2-Amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-5,6,7,8-tetrahydroquinolinium

Origin of Product

United States

Mechanistic Research of Cefquinome Sulfate Action

Molecular Basis of Antimicrobial Activity

The primary antibacterial effect of Cefquinome (B211414) sulfate (B86663) is bactericidal, achieved by inhibiting the synthesis of the bacterial cell wall. biosynth.comyoutube.com This process is initiated by the drug's penetration of the bacterial outer membrane and its subsequent binding to critical enzymes in the periplasmic space. wikipedia.org

Cefquinome's mechanism of action is centered on its interaction with penicillin-binding proteins (PBPs). chemicalbook.comtoku-e.com PBPs are bacterial enzymes, specifically transpeptidases, that are essential for the final steps of peptidoglycan synthesis. nih.goveuropa.eu Peptidoglycan is a polymer that forms the structural backbone of the bacterial cell wall. nih.gov Cefquinome exhibits a high affinity for these target PBPs. wikipedia.org The antibiotic acts as a structural mimic of the D-alanine-D-alanine motif of the natural peptidoglycan substrate. nih.gov When present, the serine nucleophile within the active site of the PBP attacks the carbonyl of Cefquinome's β-lactam ring, forming a stable and essentially irreversible acyl-enzyme complex. nih.gov This covalent modification inactivates the PBP, preventing it from carrying out its function in cell wall assembly. nih.gov In some resistant bacteria, such as certain strains of Staphylococcus aureus, resistance can emerge through the expression of altered PBPs, like PBP2a, which have a low affinity for β-lactam antibiotics, including Cefquinome. nih.gov

The inactivation of PBPs by Cefquinome directly interferes with the cross-linkage of peptidoglycan chains, which is necessary to provide the cell wall with strength and rigidity. toku-e.comnih.gov PBPs catalyze the formation of a pentaglycine (B1581309) crosslink between alanine (B10760859) and lysine (B10760008) residues, a step that fortifies the cell wall structure. toku-e.com By inhibiting this transpeptidation step, Cefquinome effectively halts the synthesis of a functional cell wall. biosynth.comnih.gov The resulting cell wall is severely weakened and unable to withstand the internal osmotic pressure of the bacterium. toku-e.comnih.gov This loss of structural integrity ultimately leads to cell lysis and bacterial death, defining the bactericidal nature of the antibiotic. chemicalbook.combiosynth.comnih.gov

Interaction with Penicillin-Binding Proteins (PBPs)

Stability Against Bacterial Beta-Lactamases

A key feature of Cefquinome is its stability against a broad range of β-lactamases, which are enzymes produced by bacteria that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. interchemie.comwikipedia.orgnih.gov This stability is a hallmark of fourth-generation cephalosporins and contributes significantly to Cefquinome's broad spectrum of activity. defra.gov.uknoahcompendium.co.uk

Cefquinome demonstrates notable stability against hydrolysis by chromosomally-encoded AmpC β-lactamases. toku-e.comdefra.gov.uknoahcompendium.co.uk These enzymes are a significant cause of resistance to earlier-generation cephalosporins in many Gram-negative bacteria. defra.gov.uknoahcompendium.co.uk Unlike its predecessors, Cefquinome is not readily hydrolyzed by AmpC cephalosporinases or by certain plasmid-mediated cephalosporinases found in some Enterobacteriaceae species. defra.gov.uknoahcompendium.co.uk This inherent resistance to common β-lactamase-mediated degradation allows Cefquinome to remain active against bacteria that are resistant to other cephalosporins. chemicalbook.comtoku-e.com

The robust stability of Cefquinome is conferred by specific features of its molecular structure. rdd.edu.iqresearchgate.net As a fourth-generation cephalosporin (B10832234), its architecture incorporates modifications that protect the core β-lactam ring from enzymatic attack. europa.eu

Zwitterionic Structure : Cefquinome possesses a zwitterionic structure at physiological pH, which facilitates rapid penetration across the outer membrane of Gram-negative bacteria through porin channels. wikipedia.org This efficient entry into the periplasmic space increases the drug's access to its PBP targets. rdd.edu.iqresearchgate.net

Aminothiazolyl Moiety : The presence of an aminothiazolyl group at the C-7 position of the cephem nucleus is a common feature of advanced-generation cephalosporins that enhances antibacterial activity. wikipedia.org

O-Alkylated Oxime Group : A syn-configured methoxyimino group provides significant steric hindrance, which protects the β-lactam ring from being accessed and hydrolyzed by many β-lactamases. wikipedia.org

Quaternary Quinolinium Group : A bicyclic quaternary quinolinium group is attached at the C-3 position. wikipedia.org This bulky, positively charged group contributes to the molecule's zwitterionic nature and potent antibacterial activity. wikipedia.org Research on molecularly imprinted polymers suggests that ionic interactions involving this quinolinium ion are a major force for molecular recognition. walshmedicalmedia.com

Table 1: Key Structural Features of Cefquinome and Their Functional Roles

Structural Feature Location Functional Contribution References
β-Lactam Ring Core Nucleus The reactive site that covalently binds to and inactivates Penicillin-Binding Proteins (PBPs). wikipedia.orgnih.gov
Aminothiazolyl Moiety C-7 Acyl Side Chain Enhances the spectrum of antibacterial activity. wikipedia.org
Methoxyimino Group C-7 Acyl Side Chain Provides steric hindrance, conferring high stability against many β-lactamases. wikipedia.orgnih.gov
Quaternary Quinolinium C-3 Side Chain Contributes to the zwitterionic nature, facilitating rapid bacterial cell penetration and potent activity. wikipedia.org

Resistance to AmpC-type Beta-Lactamases

Molecular Interactions and Binding Affinities within Biological Systems

The efficacy of an antibiotic is not only dependent on its mechanism of action but also on its interactions within the complex biological environment. Cefquinome's chemical properties facilitate effective distribution and target engagement. The drug exhibits a high affinity for its target PBPs, which allows it to effectively compete with the natural substrate and inhibit cell wall synthesis even at low concentrations. wikipedia.orgrdd.edu.iq Furthermore, Cefquinome shows very low binding to plasma proteins (less than 5%), which means a high fraction of the administered drug is free and available to distribute into tissues and act on bacterial pathogens. wikipedia.org The binding affinity of a molecule for its target can be quantified by its dissociation constant (KD), with a lower KD indicating higher affinity. mdpi.com While specific KD values for Cefquinome and various bacterial PBPs are not detailed in the reviewed literature, its high efficacy and low required concentrations imply a strong binding interaction. nih.gov

Table 2: In Vitro Minimum Inhibitory Concentration (MIC) of Cefquinome Against Various Bacterial Pathogens

Bacterial Species MIC Range / Value Reference(s)
Escherichia coli 0.12 µg/mL toku-e.com
Escherichia coli (sensitive strains) 0.003 - 0.017 µg/mL rdd.edu.iq
Escherichia coli (resistant strains) 25 - 400 µg/mL rdd.edu.iq
Salmonella spp. (ampicillin-resistant) 0.06 - 0.5 µg/mL toku-e.com
Pasteurella haemolytica ≤ 0.06 µg/mL toku-e.com
Staphylococcus aureus (MIC90) ~1.0 µg/mL noahcompendium.co.uk
Haemophilus parasuis (MIC50) 0.125 µg/mL mdpi.com
Haemophilus parasuis (MIC90) 1.0 µg/mL mdpi.com
General Range (Gram-positive & Gram-negative) 0.006 - 6.25 µg/mL medchemexpress.com

Pharmacokinetic and Pharmacodynamic Pk/pd Modeling and Analysis

In Vitro Pharmacodynamic Characterization

The in vitro pharmacodynamic properties of a drug are crucial for understanding its antimicrobial activity and potential for resistance development. For cefquinome (B211414) sulfate (B86663), these are primarily characterized by its Minimum Inhibitory Concentration (MIC) and the analysis of the Mutation Selection Window (MSW).

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. idexx.dk For cefquinome sulfate, the MIC is typically determined using standardized broth microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI). mdpi.comfrontiersin.org This involves preparing serial dilutions of this compound in microplates, inoculating them with a standardized bacterial suspension, and incubating them at 37°C for 24 hours. frontiersin.org The MIC is then read as the lowest concentration that inhibits visible bacterial growth. frontiersin.org

Agar-based methods are also employed. frontiersin.org The MIC values for cefquinome can vary depending on the bacterial species and the medium used (e.g., broth vs. serum or milk). For instance, the MIC of cefquinome against Staphylococcus aureus was found to be 0.5 μg/mL. mdpi.comnih.gov Against 342 isolates of Streptococcus suis, the MIC₅₀ and MIC₉₀ (the concentrations required to inhibit 50% and 90% of isolates, respectively) were 0.06 and 0.25 μg/mL. mdpi.com Similarly, for 131 Haemophilus parasuis isolates, the MIC₅₀ and MIC₉₀ were 0.125 and 1 μg/mL, respectively. nih.gov

Table 1: Minimum Inhibitory Concentration (MIC) of Cefquinome Against Various Pathogens

Bacterial Species MIC Value (µg/mL) Reference
Staphylococcus aureus 0.5 mdpi.com, nih.gov
Streptococcus suis (MIC₅₀) 0.06 mdpi.com
Streptococcus suis (MIC₉₀) 0.25 mdpi.com
Haemophilus parasuis (MIC₅₀) 0.125 nih.gov
Haemophilus parasuis (MIC₉₀) 1 nih.gov

The Mutation Selection Window (MSW) is a concentration range of an antimicrobial agent that extends from the MIC to the Mutant Prevention Concentration (MPC). mdpi.com The MPC is the lowest drug concentration that prevents the growth of any resistant mutants. frontiersin.org Within the MSW, there is a higher probability of selecting for resistant bacterial subpopulations. researchgate.net

For this compound, the MPC is determined using an agar (B569324) method with a high bacterial inoculum (e.g., 10¹⁰ CFU/mL). frontiersin.org The concentration range between the MIC and MPC defines the MSW. mdpi.com For Staphylococcus aureus, the MIC was 0.5 μg/mL and the MPC was 1.6 μg/mL, resulting in an MSW of 0.5–1.6 μg/mL. mdpi.comnih.gov Against Streptococcus suis, the MSW was narrower, at 0.125–0.4 μg/mL. mdpi.com The time that drug concentrations remain within this window (T>MSW) is a critical parameter for predicting the selection of resistant bacteria. frontiersin.org

Table 2: Mutation Selection Window (MSW) of Cefquinome

Bacterial Species MIC (µg/mL) MPC (µg/mL) MSW (µg/mL) Reference
Staphylococcus aureus 0.5 1.6 0.5-1.6 mdpi.com, nih.gov
Streptococcus suis 0.125 0.4 0.125-0.4 mdpi.com

Minimum Inhibitory Concentration (MIC) Determination Methodologies

Comparative Pharmacokinetic Profiling Across Animal Models

The pharmacokinetic profile of this compound, which includes its absorption, distribution, metabolism, and excretion, varies significantly across different animal species. These differences are critical for determining appropriate therapeutic strategies.

Following intramuscular (IM) administration, cefquinome is generally absorbed rapidly, though the rate and extent can differ between species. avma.org In foals, the time to reach maximum plasma concentration (Tmax) after IM injection was 2.16 hours. mdpi.com In healthy Muscovy ducks, Tmax was much shorter at 0.38 hours. avma.org Camels also showed rapid absorption with a Tmax of 0.82 hours. camelsandcamelids.com

The absolute bioavailability of cefquinome after IM administration is typically high, indicating near-complete absorption. avma.org In foals, the bioavailability was found to be 43.86%. mdpi.com In contrast, it was excellent in Muscovy ducks (93.28%), camels (85.52%), and layer chickens (66.84%). avma.orgcamelsandcamelids.compvj.com.pk Oral absorption of cefquinome is generally poor. avma.org

Table 3: Comparative Absorption Kinetics and Bioavailability of Cefquinome (Intramuscular Administration)

Animal Species Tmax (hours) Cmax (µg/mL) Bioavailability (%) Reference
Foals 2.16 0.89 43.86 mdpi.com
Muscovy Ducks 0.38 9.38 93.28 avma.org
Camels 0.82 3.2 85.52 camelsandcamelids.com
Goats 1.5 4.84 57.39 researchgate.net
Layer Chickens 0.5 Not specified 66.84 pvj.com.pk

Cefquinome's zwitterionic structure facilitates its penetration across biological membranes. pvj.com.pk However, its distribution is generally limited due to low lipid solubility, as indicated by a relatively small apparent volume of distribution (Vss). pvj.com.pk In camels, the Vss was 0.27 L/kg, and in layer birds, it was 0.87 L/kg. camelsandcamelids.compvj.com.pk

Studies in lactating cows have shown that after intramammary administration, cefquinome concentrations decrease exponentially with increasing distance from the teat. nih.gov Systemic administration, however, results in a more uniform distribution throughout the udder tissue, with mean concentrations of 0.2-0.5 µg/g. nih.gov In rats, intravenous administration of a liposomal formulation of this compound led to higher concentrations in the lung and liver compared to a standard injection solution. latamjpharm.org In rabbits, cefquinome was shown to penetrate into tissue-cage fluid, a model for peripheral tissue fluid. frontiersin.org Plasma protein binding of cefquinome is low, around 5-15%, which contributes to its availability for distribution. pvj.com.pknih.gov In sheep and goats, the in vitro serum protein binding was 15.65% and 14.42%, respectively. nih.govresearchgate.net

Cefquinome undergoes minimal metabolism in the body. pvj.com.pk The majority of the administered dose is excreted unchanged, primarily through the renal route in the urine. pvj.com.pkwikipedia.orgfrontiersin.org This is a key characteristic of its disposition. The elimination half-life (t1/2β) varies among species. For example, after intravenous administration, the t1/2β was 2.35 hours in foals. mdpi.com Following intramuscular administration, the t1/2β was 4.16 hours in foals, 1.79 hours in Muscovy ducks, and 6.68 hours in camels. mdpi.comavma.orgcamelsandcamelids.com The total body clearance (ClB) is also species-dependent, with values of 0.09 L/h/kg in foals (IV) and 0.07 L/kg/h in camels. mdpi.comcamelsandcamelids.com The minimal metabolism suggests that the parent compound, cefquinome, is the primary active moiety responsible for its therapeutic effect.

Elimination Half-Life and Mean Residence Time Determination

The elimination half-life (T½) and mean residence time (MRT) are crucial pharmacokinetic parameters that describe the duration of a drug's presence in the body. For cefquinome, these values have been determined across various animal species, providing insight into its persistence and elimination characteristics.

The elimination half-life of cefquinome is generally short, indicating rapid clearance from the body. Studies in cattle following intravenous (IV) administration have reported a T½ of approximately 2.1 to 2.4 hours. nih.gov Similarly, after intramuscular (IM) administration in cattle, the elimination half-life was found to be around 2.03 hours. researcherslinks.com In foals, the elimination half-life was 2.35 hours after IV administration and extended to 4.16 hours following IM injection. mdpi.com Research in other species shows a similar pattern of rapid elimination, with reported half-lives in the range of 0.9 to 2.77 hours for piglets, ducks, rabbits, and horses after IV administration. nih.gov In layer birds, the half-life was even shorter, at 1.19 hours post-IV dose. pvj.com.pk However, some studies have reported longer elimination half-lives in sheep and goats, with values around 9.03 hours and 10.14 hours, respectively, after repeated intramuscular injections. nih.gov Following intramammary administration in dairy cows, the elimination half-life in milk has been reported to be between 4.63 and 10.6 hours. frontiersin.orgcabidigitallibrary.org

Mean residence time (MRT) represents the average time a drug molecule stays in the body. Consistent with its short half-life, cefquinome typically exhibits a short MRT. In cattle, the MRT was 2.3 hours after IV administration and 2.58 hours after IM administration. nih.govresearcherslinks.com In foals, the MRT was 2.67 hours (IV) and 4.92 hours (IM). mdpi.com Studies in sheep and goats have shown longer MRT values of 14.23 hours and 15.16 hours, respectively, which aligns with the longer elimination half-lives observed in these species. nih.gov For intramammary infusions in cows, the MRT in milk has been measured at approximately 6.03 to 7.43 hours. cabidigitallibrary.orgfrontiersin.org

These parameters are influenced by the animal species, route of administration, and the specific drug formulation used. nih.gov The rapid elimination, as indicated by the short T½ and MRT, is a key characteristic of cefquinome's pharmacokinetic profile.

Table 1: Elimination Half-Life (T½) and Mean Residence Time (MRT) of Cefquinome in Various Species

SpeciesRoute of AdministrationElimination Half-Life (T½) (hours)Mean Residence Time (MRT) (hours)
CattleIntravenous (IV)2.1 ± 0.45 nih.gov2.3 ± 0.3 nih.gov
CattleIntramuscular (IM)2.03 ± 0.06 researcherslinks.com2.58 ± 0.05 researcherslinks.com
FoalsIntravenous (IV)2.35 mdpi.com2.67 mdpi.com
FoalsIntramuscular (IM)4.16 mdpi.com4.92 mdpi.com
SheepIntramuscular (IM)9.03 ± 0.89 nih.gov14.23 ± 1.10 nih.gov
GoatsIntramuscular (IM)10.14 ± 1.42 nih.gov15.16 ± 1.44 nih.gov
RabbitsIntravenous (IV)0.52 ± 0.05 ajol.info0.75 ± 0.06 ajol.info
DucksIntravenous (IV)1.57 ± 0.06 avma.org-
Layer BirdsIntravenous (IV)1.19 ± 0.14 pvj.com.pk-
Dairy CowsIntramammary (Milk)5.69 ± 0.62 frontiersin.org7.43 ± 0.79 frontiersin.org

Note: Values are presented as mean ± standard deviation where available.

Non-Compartmental and Compartmental Pharmacokinetic Modeling Approaches

The analysis of cefquinome's concentration-time data is performed using two primary methodologies: non-compartmental analysis (NCA) and compartmental modeling. Both approaches are used to calculate key pharmacokinetic parameters, but they differ in their underlying assumptions and mathematical complexity.

Non-Compartmental Analysis (NCA) is a model-independent method that relies on algebraic equations, primarily using the statistical moment theory. allucent.com This approach does not assume a specific compartmental structure for the body and is often favored for its simplicity, speed, and cost-effectiveness. allucent.com NCA is widely used in cefquinome pharmacokinetic studies across various species, including cattle, foals, and rabbits, to determine parameters such as elimination half-life, area under the curve (AUC), and mean residence time (MRT). researcherslinks.commdpi.comajol.info For instance, studies in cattle and foals have successfully applied NCA to characterize the disposition of cefquinome after intramuscular and intravenous administrations. researcherslinks.commdpi.com

Compartmental Modeling methods view the body as a system of one or more interconnected, well-mixed compartments. allucent.com The concentration-time data is fitted to a specific model (e.g., one-compartment or two-compartment) using non-linear regression analysis. allucent.comasm.org This approach can provide a more detailed description of the drug's distribution and elimination processes. The selection of the most appropriate model is often guided by statistical criteria, such as Akaike's Information Criterion (AIC). asm.org

For cefquinome, two-compartment models have frequently been found to best describe the plasma concentration-time data following intravenous administration in species like cattle, sheep, and ducks. nih.govavma.orgasm.org This suggests that after administration into the central compartment (blood), cefquinome distributes to a peripheral compartment (tissues) before being eliminated. One-compartment models have also been utilized, particularly for analyzing data from intramammary administration in mice or for population pharmacokinetic models in pigs. plos.orgnih.gov In some cases, both non-compartmental and one-compartment models have been used to analyze the same dataset, yielding comparable results for key parameters like elimination half-life, which demonstrates the robustness of the findings. nih.gov

The choice between NCA and compartmental modeling often depends on the objectives of the study. NCA provides a straightforward estimation of exposure and clearance, while compartmental models can offer deeper insights into the drug's kinetic behavior, which is valuable for simulations and predicting concentrations over time.

Integrated Pharmacokinetic/Pharmacodynamic Modeling for Antimicrobial Efficacy Prediction

Integrated Pharmacokinetic/Pharmacodynamic (PK/PD) modeling is a cornerstone for optimizing antimicrobial therapy. This approach links the time course of drug concentrations in the body (PK) with its antimicrobial effect (PD) to predict efficacy and design rational dosing regimens. frontiersin.org For time-dependent antibiotics like cefquinome, this integration is particularly critical.

Time-Dependent Pharmacodynamic Indices (e.g., T>MIC)

The efficacy of β-lactam antibiotics, including cefquinome, is best correlated with the duration of time that the free drug concentration remains above the Minimum Inhibitory Concentration (MIC) of the target pathogen during a dosing interval (%T>MIC). asm.orgnih.gov This index is considered the most important PK/PD parameter for predicting the therapeutic success of cephalosporins. pvj.com.pkasm.org

The goal is to maintain cefquinome concentrations at the site of infection above the MIC for a sufficient portion of the dosing interval. asm.org It has been suggested that for cephalosporins, this time should be at least 60% to 70% of the interval to achieve clinical efficacy. asm.org

Numerous studies have used the T>MIC index to evaluate cefquinome. For example, in a neutropenic mouse thigh infection model against Staphylococcus aureus, %T>MIC was the PK/PD index that best described cefquinome's efficacy. nih.gov The magnitude of %T>fMIC (percentage of time the free drug concentration exceeds MIC) required for a bacteriostatic effect was estimated to be between 30.28% and 36.84%. nih.gov In a study on Klebsiella pneumoniae, the %T>MIC required for a significant bactericidal effect was determined to be 48.66%. frontiersin.org

In some clinical scenarios, such as intramammary infusion for mastitis, cefquinome concentrations in milk can remain above the MIC for the entire dosing interval, resulting in a %T>MIC of 100%. frontiersin.org In such cases, another PK/PD index, the ratio of the area under the concentration-time curve to the MIC (AUC/MIC), may be used to describe efficacy. plos.orgfrontiersin.org The sigmoid Emax model is a mathematical function frequently used to describe the relationship between a PK/PD index (like T>MIC or AUC/MIC) and the observed antibacterial effect. nih.govmdpi.complos.org

Non-Linear Mixed-Effects Modeling in Veterinary Pharmacokinetics

Non-Linear Mixed-Effects (NLME) modeling, also known as population pharmacokinetics (PPK), is an advanced statistical approach used to analyze pharmacokinetic data. This method is particularly valuable in veterinary medicine as it allows for the analysis of sparse data (few samples per animal) from a large number of individuals, and it can identify and quantify sources of variability in drug disposition among a population. nih.govresearchgate.net

NLME models account for both fixed effects (covariates like weight, age, or physiological state that explain variability between individuals) and random effects (unexplained inter-individual and residual variability). nih.govnih.gov

This modeling approach has been applied to cefquinome to develop more robust pharmacokinetic models. For instance, a PPK model was developed for cefquinome in 145 pigs, which identified body weight as a significant covariate positively correlated with the apparent volume of distribution and clearance. nih.gov Another comprehensive study used NLME to compare the pharmacokinetics of cefquinome in nonpregnant, pregnant, and lactating goats. nih.gov This study found that physiological states like gestation and lactation significantly influenced key pharmacokinetic parameters. For example, gestation was found to increase the absorption rate constant and volume of the central compartment, while lactation also increased the volume of the central compartment. nih.gov

By characterizing the typical pharmacokinetic profile of a population and the factors that influence it, NLME modeling provides a powerful tool for developing tailored dosing recommendations for specific subpopulations of animals, ultimately enhancing therapeutic precision. nih.govfrontiersin.org

Antimicrobial Resistance Mechanisms and Epidemiology

Mechanisms of Bacterial Resistance to Cefquinome (B211414) Sulfate (B86663)

Bacteria have evolved several sophisticated mechanisms to resist the antibacterial effects of cefquinome sulfate. These strategies primarily involve enzymatic degradation of the antibiotic, modification of the drug's target, and active removal of the drug from the cell.

Beta-Lactamase Mediated Resistance

One of the most significant mechanisms of resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the characteristic β-lactam ring, rendering the antibiotic inactive. wikipedia.org Cefquinome is designed to be stable against many common β-lactamases, including chromosomally-encoded AmpC-type cephalosporinases and plasmid-mediated cephalosporinases found in some Enterobacteriaceae species. europa.euhpra.ie

However, its stability is not absolute. Certain Extended-Spectrum β-Lactamases (ESBLs) have the capacity to hydrolyze cefquinome. hpra.iehpra.ie For instance, ESBLs such as those from the CTX-M and TEM families have been identified in Escherichia coli isolates that exhibit resistance to cefquinome. researchgate.net The CTX-M-15 enzyme, in particular, has been implicated in resistant infections. researchgate.net Therefore, the acquisition of genes encoding these potent β-lactamases is a primary pathway for bacteria, especially Gram-negative species, to develop resistance to cefquinome.

Alterations in Penicillin-Binding Proteins

The molecular targets of cefquinome are the penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. europa.eu Alterations in the structure of these proteins can reduce their affinity for β-lactam antibiotics, including cefquinome, thereby allowing cell wall synthesis to proceed even in the presence of the drug. europa.eu

This mechanism is particularly prominent in Gram-positive bacteria like Staphylococcus aureus. europa.eu The most well-known example is methicillin-resistant S. aureus (MRSA), which acquires the mecA gene. This gene encodes a modified PBP, known as PBP2a, which has a very low affinity for most β-lactam antibiotics. europa.eu Transcriptomic studies have also revealed that the overexpression of other PBPs, such as Penicillin-Binding Protein 1A, can confer resistance to cefquinome in MRSA strains. researchgate.netnih.gov In other pathogens, such as Streptococcus suis, specific amino acid substitutions in the transpeptidase domain of PBP1a, PBP2a, PBP2b, and PBP2x have been strongly associated with reduced susceptibility to cephalosporins. researchgate.net

Efflux Pump Systems in Resistance

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. researchgate.net This prevents the antibiotic from reaching its intracellular target at a sufficient concentration to be effective. In the context of cefquinome resistance, the upregulation of efflux pump expression is a significant defense mechanism.

Table 1: Key Mechanisms of Bacterial Resistance to this compound

Mechanism Description Examples of Genes/Proteins Involved Relevant Bacterial Genera
Beta-Lactamase Production Enzymatic inactivation of the antibiotic by hydrolysis of the β-lactam ring. Extended-Spectrum β-Lactamases (ESBLs) such as CTX-M and TEM types. researchgate.netasm.org Escherichia coli, Klebsiella pneumoniae europa.euresearchgate.net
PBP Alteration Modification of the drug target (Penicillin-Binding Proteins) reduces binding affinity for cefquinome. PBP2a (encoded by mecA gene), overexpression of PBP1A. europa.euresearchgate.net Staphylococcus aureus, Streptococcus suis europa.euresearchgate.net
Efflux Pump Upregulation Active transport of cefquinome out of the bacterial cell, preventing it from reaching its target. QacA, NorB, Bcr, ABCb. researchgate.netnih.gov Staphylococcus aureus researchgate.net

Adaptive Resistance Development and Evolution

Beyond stable, genetically encoded resistance mechanisms, bacteria can also exhibit adaptive resistance. This is a transient and often reversible form of resistance that allows bacteria to survive antibiotic exposure through physiological changes rather than permanent genetic mutations. mdpi.com

Studies on Staphylococcus aureus have shown that exposure to cefquinome can induce a state of adaptive resistance. mdpi.comnih.gov This process appears to follow an evolutionary sequence, starting with the emergence of tolerant bacteria, which can survive high concentrations of the antibiotic, followed by the appearance of persister cells, and finally leading to fully resistant bacteria. mdpi.comnih.govsciprofiles.com

Transcriptomic and Proteomic Insights into Adaptive Resistance

Investigating the changes in gene and protein expression provides a window into the molecular rewiring that underpins adaptive resistance. Transcriptomic sequencing of S. aureus adapting to this compound revealed significant changes in the bacterial transcriptome. mdpi.comnih.gov In one study, 65 genes were found to be differentially expressed, with 35 being significantly upregulated and 30 significantly downregulated. nih.gov

Complementing these findings, label-free quantitative proteomics has been used to analyze the protein expression profile of S. aureus in response to cefquinome. nih.gov This research identified 45 proteins whose expression was significantly altered; 42 were upregulated, and 3 were downregulated. nih.gov These changes highlight a global stress response and a metabolic shift geared towards survival. nih.gov

Gene Ontology and Pathway Analysis of Differentially Expressed Genes

To understand the functional implications of these transcriptomic and proteomic shifts, researchers employ Gene Ontology (GO) and pathway analysis. mdpi.comfrontiersin.org GO analysis of differentially expressed genes in cefquinome-adapted S. aureus revealed their involvement in crucial biological processes. mdpi.comnih.gov The most prominent categories included cellular respiration, energy derivation through the oxidation of organic compounds, and oxidation-reduction processes. mdpi.comnih.gov These findings suggest a fundamental reprogramming of bacterial metabolism to cope with antibiotic-induced stress. The analysis also showed that the differentially expressed genes are involved in the synthesis of the cell membrane, cytoplasm, and other intracellular components. nih.gov

Further analysis using the Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway database identified specific metabolic pathways that are altered. mdpi.comnih.gov In the case of adaptive resistance to cefquinome, several genes within the citrate (B86180) cycle (TCA cycle) pathway were found to be upregulated. mdpi.com These include sdhB, sdhA, pdhA, lpdA, and sucC. mdpi.comnih.gov The upregulation of these genes suggests an enhancement of the TCA cycle, which could help the bacteria manage oxidative stress and generate energy for survival and resistance mechanisms. Proteomic analysis similarly pointed to differentially expressed proteins being located in the cell membrane and participating in metabolic and intracellular processes. nih.gov

Table 2: Differentially Expressed Genes and Proteins in S. aureus Adaptive Resistance to Cefquinome

Gene/Protein Function Observed Change Associated Pathway Reference
sdhA, sdhB Succinate dehydrogenase complex subunits Upregulated Citrate (TCA) Cycle mdpi.comnih.gov
pdhA Pyruvate (B1213749) dehydrogenase E1 component alpha subunit Upregulated Citrate (TCA) Cycle mdpi.comnih.gov
lpdA Dihydrolipoamide dehydrogenase Upregulated Citrate (TCA) Cycle mdpi.comnih.gov
sucC Succinyl-CoA synthetase subunit beta Upregulated Citrate (TCA) Cycle mdpi.comnih.gov
PBP1A Penicillin-Binding Protein 1A Overexpressed Cell Wall Synthesis researchgate.netnih.gov
QacA, NorB, Bcr, ABCb Efflux Pump Proteins Upregulated Drug Transport/Efflux researchgate.netnih.gov
RPSO, CITZ, ADK Various metabolic and structural proteins Differentially Expressed Metabolic and Intracellular Processes nih.gov

Regulatory Systems Involved in Adaptive Responses

Adaptive resistance is a transient phenomenon whereby bacteria modulate gene expression to survive under antibiotic pressure, distinct from the permanent changes seen in acquired resistance. mdpi.comnih.gov This rapid response is often a precursor to the development of more stable resistance mechanisms. mdpi.com In the context of cefquinome, several sophisticated regulatory systems are implicated in orchestrating this adaptive defense, primarily the binary regulatory systems and the SOS response. mdpi.comnih.govresearchgate.net

Binary Regulatory Systems:

Two-component systems (TCS) are a primary mechanism through which bacteria sense and respond to environmental stimuli, including the presence of antibiotics. mdpi.com These systems typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator. Upon detecting a specific signal, the sensor kinase autophosphorylates and then transfers the phosphate (B84403) group to the response regulator, which in turn modulates the expression of target genes. mdpi.com

In the case of beta-lactam antibiotics like cefquinome, TCS can regulate the expression of genes involved in cell wall synthesis, efflux pumps, and the production of beta-lactamases. mdpi.com For instance, the DpiBA two-component system in Escherichia coli is known to be induced by impaired cell wall synthesis, a direct consequence of beta-lactam activity, triggering a response that can contribute to survival. elifesciences.org In Pseudomonas aeruginosa, the PhoPQ TCS has been associated with resistance to various antimicrobials by modifying the cell envelope. elifesciences.org While direct studies detailing the complete array of TCS responding to cefquinome are ongoing, transcriptomic analysis of Staphylococcus aureus exposed to this compound points towards significant changes in gene expression regulated by such systems. mdpi.comnih.gov These studies reveal that upon exposure, bacteria can immediately react to the threat, leading to a gradual increase in resistance. mdpi.comnih.gov

SOS Response:

The SOS response is a global DNA damage repair network in bacteria. elifesciences.orgfrontiersin.org It is induced by agents that cause DNA damage or stall the replication fork, which includes some classes of antibiotics. frontiersin.org While beta-lactams like cefquinome primarily target cell wall synthesis, they can indirectly trigger the SOS response. elifesciences.orgmdpi.com This induction can lead to an increased mutation rate, providing a fertile ground for the selection of resistance mutations. frontiersin.orgmdpi.com The core components of this system are the RecA protein and the LexA repressor. elifesciences.org DNA damage activates RecA, which then mediates the cleavage of LexA, leading to the derepression of over 30 genes involved in DNA repair and mutagenesis. elifesciences.orgmdpi.com

Studies have demonstrated that beta-lactams can induce the SOS response, thereby increasing their own mutagenic impact and promoting the evolution of resistance. frontiersin.orgmdpi.com This response ensures the long-term survival of the bacterial population, providing a form of evolutionary fitness. mdpi.com For example, research on E. coli has shown that exposure to beta-lactams can trigger a RecA-dependent SOS response. elifesciences.org

A transcriptomic study on Staphylococcus aureus undergoing adaptive resistance to this compound identified differentially expressed genes involved in various metabolic pathways, suggesting a complex, multi-faceted regulatory network. nih.gov The study found that with increasing exposure time to cefquinome, bacteria evolved from a state of tolerance to persistence, and finally to stable resistance. nih.gov

Table 1: Differentially Expressed Genes in S. aureus During Adaptive Resistance to this compound This table is interactive. You can sort and filter the data.

Gene Function/Pathway Regulation Implication in Resistance
sdhA Succinate dehydrogenase subunit A Downregulated Part of the TCA cycle; altered metabolism
sdhB Succinate dehydrogenase subunit B Downregulated Part of the TCA cycle; altered metabolism
pdhA Pyruvate dehydrogenase E1 component subunit alpha Downregulated Links glycolysis to the TCA cycle; altered metabolism
lpdA Lipoamide dehydrogenase Downregulated Component of pyruvate and alpha-ketoglutarate (B1197944) dehydrogenase complexes
sucC Succinyl-CoA synthetase subunit beta Downregulated Part of the TCA cycle; energy metabolism

Source: Adapted from KEGG pathway analysis in a study on S. aureus adaptive resistance. nih.govresearchgate.net

The downregulation of these key metabolic genes suggests that bacteria under cefquinome stress may shift their metabolic state, a strategy potentially contributing to survival and the development of resistance. nih.gov

Surveillance and Molecular Epidemiology of this compound Resistance in Pathogens

The surveillance of antimicrobial resistance is crucial for understanding its prevalence, tracking its spread, and informing clinical practices. For cefquinome, surveillance programs in veterinary medicine monitor resistance patterns in key animal pathogens. Molecular epidemiology studies complement this by identifying the specific genes, mobile genetic elements, and bacterial clones responsible for resistance.

Resistance to extended-spectrum cephalosporins, including the fourth-generation cefquinome, is often conferred by the production of extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases. researchgate.netplos.orgnih.gov The genes encoding these enzymes, such as blaCTX-M, blaTEM, blaSHV, and blaCMY, are frequently located on mobile genetic elements like plasmids and transposons. researchgate.netplos.org This facilitates their horizontal transfer between different bacterial strains and species, contributing significantly to the dissemination of resistance. researchgate.netplos.org

Surveillance data from various regions highlight the emergence and spread of cefquinome resistance. In Europe, concerns have been raised about food-producing animals acting as reservoirs for transferable beta-lactamases. europa.eu A study in France on Enterobacter hormaechei from companion animals and horses identified distinct resistance patterns. While isolates from cats and dogs often carried the blaCTX-M-15 gene, those from horses were more likely to have blaSHV-12. researchgate.net

Table 2: Cefquinome Resistance in Enterobacter hormaechei Isolates from Different Hosts in France This table is interactive. You can sort and filter the data.

Host Number of Isolates Tested Number of Resistant Isolates Percentage Resistant (%) Key Resistance Genes
Cats 28 18 64.3 blaCTX-M-15, AmpC overexpression
Dogs 31 16 51.6 blaCTX-M-15, AmpC overexpression
Horses 55 16 29.1 blaSHV-12, blaCTX-M-15

Source: Data from a French molecular epidemiology study. researchgate.net

In the United Kingdom, whole-genome sequencing of E. coli from dairy farms, where cefquinome has been used, identified various blaCTX-M genes, including CTX-M-1, -14, -15, and -32, on highly conserved plasmids. asm.org This indicates that specific plasmid lineages play a crucial role in the spread of cephalosporin (B10832234) resistance within animal populations. plos.orgasm.org

Surveillance in China has focused on establishing clinical breakpoints for cefquinome against swine pathogens like Haemophilus parasuis. A study determined the epidemiological cutoff (ECOFF) value, which distinguishes wild-type from non-wild-type (potentially resistant) isolates, to be 1 µg/mL. nih.gov The MIC90 (the concentration required to inhibit 90% of isolates) was also found to be 1 µg/mL for a collection of 131 isolates. nih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of Cefquinome against Haemophilus parasuis in China This table is interactive. You can sort and filter the data.

Parameter Value (µg/mL)
MIC50 0.125
MIC90 1
ECOFF 1

Source: Data from a Chinese study on clinical breakpoints. nih.gov

The Danish Integrated Antimicrobial Resistance Monitoring and Research Programme (DANMAP) provides ongoing surveillance of resistance in animal pathogens. danmap.org Such programs are essential for detecting changes in resistance frequencies over time and identifying emerging threats. The data consistently show that the molecular epidemiology of cefquinome resistance is dynamic, driven by the interplay between clonal expansion of resistant bacteria and the horizontal transfer of resistance genes via plasmids. researchgate.netplos.orgeuropa.eu

Advanced Analytical Methodologies for Cefquinome Sulfate Quantification

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are the cornerstone of Cefquinome (B211414) sulfate (B86663) analysis, providing high-resolution separation from potential interferences and enabling precise quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the routine determination of Cefquinome sulfate in bulk drugs and pharmaceutical dosage forms. ajpaonline.com Several reversed-phase (RP-HPLC) methods have been developed and validated, demonstrating simplicity, precision, and accuracy. ajpaonline.comptfarm.pl These methods typically utilize a C18 stationary phase and a mobile phase consisting of a buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724). ajpaonline.comptfarm.plelixirpublishers.com Detection is commonly performed using a UV detector at wavelengths ranging from 234 nm to 268 nm. ajpaonline.comptfarm.plelixirpublishers.com

Method validation, in accordance with International Council for Harmonisation (ICH) guidelines, is a critical aspect of HPLC method development. ptfarm.pl Key validation parameters include specificity, linearity, precision, accuracy, and robustness. ptfarm.pl Linearity is typically established over a concentration range relevant to the intended application, with correlation coefficients (r) consistently exceeding 0.999. ajpaonline.comirjpms.com The limits of detection (LOD) and quantification (LOQ) are also determined to define the sensitivity of the method. For instance, one validated RP-HPLC method reported an LOD of 0.44 µg/mL and an LOQ of 1.34 µg/mL. irjpms.com Another study demonstrated a linear range of 0.01-5µg/mL with an LOD of 0.01 µg/mL and an LOQ of 0.04 µg/mL for the analysis of Cefquinome in cattle plasma. researcherslinks.com

The following interactive table summarizes the parameters of a validated RP-HPLC method for this compound analysis:

ParameterValue
ColumnInert sustain C18 (250mm x 4.6mm x 5µ)
Mobile Phase25mM KH2PO4 buffer (pH 6.5) and Acetonitrile (80:20 v/v)
Flow Rate1.0ml/min
Detection Wavelength265nm
Retention Time4.2 min
Linearity Range20 to 160 µg/mL
Correlation Coefficient0.9991
LOD0.44 µg/mL
LOQ1.34 µg/mL

This data is based on a specific study and may vary between different developed methods. irjpms.com

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Applications

For highly sensitive and selective quantification of this compound, particularly in complex biological matrices like milk and plasma, Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice. frontiersin.orgnih.govnih.gov This technique combines the superior separation efficiency of UPLC with the high specificity and sensitivity of mass spectrometric detection. nih.gov UPLC-MS/MS methods have been developed to study the residue elimination of this compound in cow's milk and to support pharmacokinetic studies. nih.govnih.gov

The method typically involves a C18 column for separation and a mobile phase consisting of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solvent with a modifier like formic acid. nih.govcaa.go.jp The mass spectrometer is operated in the positive ionization mode (ESI+), and specific precursor and product ions are monitored for quantification and confirmation. caa.go.jpmdpi.com For example, a common transition monitored for Cefquinome is m/z 529 → 134. caa.go.jp

Validation of UPLC-MS/MS methods includes assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). In one study for the analysis of Cefquinome in milk, the LOD and LOQ were established at 0.1 ng/g and 0.2 ng/g, respectively, demonstrating the high sensitivity of the method. frontiersin.org

The table below presents typical validation parameters for a UPLC-MS/MS method for this compound in milk:

ParameterValue
Linearity Range0.2 - 50 ng/g
Correlation Coefficient> 0.999
LOD0.1 µg·kg⁻¹
LOQ0.2 µg·kg⁻¹
Average Recovery88.60% - 100.95%

This data is compiled from a study on Cefquinome residue in cow's milk and may differ in other applications. nih.gov

Capillary Electrophoresis (CE) for this compound Analysis

Capillary Electrophoresis (CE) has emerged as a valuable alternative for the determination of this compound in aqueous solutions and biological fluids such as urine, milk, and plasma. brieflands.comresearchgate.net This technique offers advantages like low sample consumption and relatively short analysis times. brieflands.comresearchgate.net For the analysis of this compound, which can be challenging to detect directly by Capillary Zone Electrophoresis (CZE), Micellar Electrokinetic Chromatography (MEKC) with sodium dodecyl sulfate (SDS) is often employed. brieflands.comresearchgate.net

The separation conditions, including the buffer pH and SDS concentration, are optimized for different matrices. brieflands.com For instance, a method for determining this compound in water used 25 mM SDS in a 10 mM phosphate buffer at pH 7.4. brieflands.com In plasma analysis, protein precipitation with acetonitrile is a necessary sample preparation step. brieflands.com The pKa of this compound has been determined using CZE to be approximately 3.85. brieflands.com

Spectrophotometric Methods for this compound Determination (e.g., Colorimetric Assays)

Spectrophotometric methods, including colorimetric assays, offer a simple and cost-effective approach for the quantification of this compound in bulk and dosage forms. researchgate.netresearchgate.netthescipub.com These methods are often based on the reaction of this compound with a specific reagent to produce a colored product that can be measured using a spectrophotometer. researchgate.netthescipub.com

One such method involves the oxidation of this compound with ammonium molybdate (B1676688) in the presence of sulfuric acid. researchgate.netresearchgate.netthescipub.com Depending on the concentration of ammonium molybdate, either a green-colored product with a maximum absorbance (λmax) at 409 nm or a blue-colored product with a λmax at 673 nm is formed. researchgate.netthescipub.com The factors influencing color development and stability, such as reagent concentration and reaction time, are optimized to ensure accurate and reproducible results. researchgate.netthescipub.com These methods have been shown to obey Beer's law over specific concentration ranges. researchgate.netthescipub.com

Another approach is the use of differential first derivative spectrophotometry, which enhances the selectivity and accuracy of the measurement by measuring the difference in absorbance of equimolar solutions of the analyte in different chemical forms (e.g., neutral vs. alkaline). indexcopernicus.com This technique has been successfully applied to the analysis of this compound, with a linear range of 4-20 µg/mL. indexcopernicus.com

Below is a table summarizing the characteristics of two colorimetric methods for this compound determination:

MethodReagentColored ProductλmaxLinearity RangeLODLOQ
Method I2% Ammonium MolybdateGreen409 nm16-80 µg/mL5.7 µg/mL18.9 µg/mL
Method II10% Ammonium MolybdateBlue673 nm40-80 µg/mL4.25 µg/mL14.2 µg/mL

This data is based on a study developing colorimetric methods for this compound. researchgate.net

Bioassay Techniques for Antimicrobial Activity Quantification

Bioassay techniques provide a measure of the antimicrobial activity of this compound, which is directly related to its therapeutic efficacy. nih.gov These methods are based on the principle of microbial inhibition, where the size of the inhibition zone produced by the antibiotic is proportional to its concentration. nih.gov A commonly used test organism for Cefquinome bioassays is Micrococcus luteus. nih.gov

The method involves preparing a standard curve by plotting the diameters of the inhibition zones against known concentrations of this compound. nih.gov This standard curve is then used to determine the concentration of Cefquinome in unknown samples. nih.gov Bioassays are particularly useful for estimating the level of active drug, including both the parent compound and any active metabolites, in biological samples like serum. nih.gov The limit of quantification for a microbiological assay using Micrococcus luteus has been reported to be 0.098 μg/mL. nih.gov Another study using Providencia alcalifaciens reported a lower limit of quantification of 3 ng. makhillpublications.co

Matrix Effects and Sample Preparation Strategies in Biological and Environmental Samples

The accurate quantification of this compound in biological and environmental samples is often complicated by matrix effects. frontiersin.orgresearchgate.net These effects, which can cause signal enhancement or suppression in the analytical instrument, arise from the co-elution of endogenous components of the matrix with the analyte of interest. frontiersin.orgresearchgate.net For instance, in the analysis of Cefquinome in cow's milk using UPLC-MS/MS, both signal augmentation and decrement have been observed at different spiked concentrations. frontiersin.orgnih.gov

To mitigate matrix effects, various sample preparation strategies are employed. A common approach for biological fluids like plasma and milk is protein precipitation using organic solvents such as acetonitrile or methanol. brieflands.comresearchgate.netavma.org Solid-phase extraction (SPE) is another effective cleanup technique. For the analysis of Cefquinome in various animal-derived food products, a method involving extraction with an acetonitrile/formic acid/water mixture followed by cleanup on a styrene-divinylbenzene copolymer cartridge has been developed. caa.go.jp

In some cases, matrix-matched calibration standards are used to compensate for matrix effects, where the calibration standards are prepared in a blank matrix that is identical to the sample matrix. frontiersin.orgmdpi.com This approach helps to ensure that the analyte and the standards are subjected to the same matrix-induced signal alterations, thereby improving the accuracy of the quantification. frontiersin.orgmdpi.com

Stability-Indicating Analytical Methodologies

The development and validation of stability-indicating analytical methods are crucial for ensuring the quality, efficacy, and safety of pharmaceutical products. These methods are designed to separate and accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, which may form during manufacturing, storage, or handling. For this compound, a fourth-generation cephalosporin (B10832234), various analytical techniques have been established to assess its stability under stressed conditions, as mandated by guidelines from the International Conference on Harmonisation (ICH). irjpms.comptfarm.pl

Forced degradation, or stress testing, is a fundamental component of developing a stability-indicating method. It involves subjecting the drug substance to a range of harsh conditions, including acidic and alkaline hydrolysis, oxidation, photolysis, and thermal stress. irjpms.comptfarm.pl The goal is to generate potential degradation products and demonstrate the analytical method's specificity in distinguishing the intact drug from these degradants.

Several advanced analytical methodologies have been successfully developed and validated for the quantification of this compound in the presence of its degradation products. These primarily include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and spectrophotometric methods. researchgate.netnih.govmdpi.com

Forced Degradation Findings

Studies have shown that this compound is susceptible to degradation under various stress conditions. Significant degradation has been observed under basic, oxidative, and photolytic (UV light) conditions. ptfarm.plresearchgate.net

Alkaline Hydrolysis : The degradation of this compound is notably dependent on pH and temperature, with increased degradation in alkaline environments. researchgate.netnih.gov In 0.1 M Sodium hydroxide (B78521) (NaOH) at 313 K, considerable degradation occurs. ptfarm.pl One study noted that the degradation in alkaline media follows first-order kinetics. researchgate.netnih.gov The UV spectrum of this compound shifts from a maximum at 286 nm in aqueous media to 311 nm in 1M NaOH, indicating chemical degradation, which forms the basis for a differential spectrophotometric method. indexcopernicus.com

Acidic Hydrolysis : Cefquinome is generally more stable in acidic conditions compared to alkaline ones. frontiersin.org However, degradation does occur when subjected to acidic stress, such as in the presence of 0.1 M Hydrochloric acid (HCl). ptfarm.pl

Oxidative Degradation : The compound shows susceptibility to oxidation. Treatment with 3% hydrogen peroxide (H₂O₂) results in the formation of degradation products. ptfarm.plresearchgate.net

Thermal and Photolytic Degradation : Exposure to heat and light also leads to the degradation of this compound. irjpms.comptfarm.pl One study involved exposing the solid drug to 373 K for one week and to sunlight for 48 hours to induce degradation. ptfarm.pl Another study noted that the degradation rate significantly accelerates at higher temperatures. frontiersin.org Under UV light exposure for 24 hours, degradation was also observed. irjpms.com

Research using UPLC-Q-Orbitrap MS has identified major degradation products as isomers of the parent compound, specifically the E-isomer of Cefquinome and the Δ³-isomer of Cefquinome. frontiersin.orgfrontiersin.org

High-Performance Liquid Chromatography (HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely employed technique for the stability-indicating analysis of this compound. irjpms.comptfarm.plresearchgate.net These methods have been validated for their specificity, linearity, accuracy, precision, and robustness. ptfarm.plresearchgate.net The specificity of these methods is confirmed by their ability to resolve the Cefquinome peak from peaks of degradation products generated during stress studies. irjpms.com

Table 1: Examples of Validated Stability-Indicating HPLC Methods for this compound
ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
InertSustain C18 (250mm x 4.6mm, 5µm)25mM KH₂PO₄ buffer (pH 6.5) and Acetonitrile (80:20 v/v)1.02654.2 irjpms.comresearchbib.com
LiChroCART RP-18 (125 mm x 4 mm, 5µm)Acetonitrile and 0.02 M phosphate buffer pH 7.0 (10:90 v/v)1.02688.54 ptfarm.plresearchgate.net
C18 (250 x 4.6 mm, 5 µm)12 mM Ammonium acetate and Acetonitrile (95:5 v/v)1.0260Not Specified researchgate.net

Spectrophotometric and Other Methods

Besides HPLC, other methods have been developed for stability studies.

Derivative Spectrophotometry : A first derivative spectrophotometric method has been used to investigate the degradation of this compound in alkaline medium at various temperatures. researchgate.netnih.gov A differential first derivative (ΔD1) method was also developed, which measures the difference in absorbance of the drug in alkaline solutions against its neutral aqueous solutions, allowing for its determination in the presence of its alkaline hydrolysis product. indexcopernicus.com

Thin-Layer Chromatography (TLC) : A stability-indicating TLC method has been developed to separate the intact drug from its alkaline hydrolysis product. researchgate.net

Chemometric and Spectrophotometric Manipulating Methods : Techniques such as ratio difference, derivative ratio, and mean centering have been applied for the selective determination of this compound in the presence of its hydrolytic, oxidative, or photo-degradation products. nih.gov

Table 2: Summary of Forced Degradation Studies on this compound
Stress ConditionReagent/Condition DetailsOutcomeReference
Alkaline Hydrolysis1N NaOH, refluxed for 1 hourDegradation observed irjpms.com
Alkaline Hydrolysis0.1 M NaOH at 313 KSignificant degradation ptfarm.pl
Acidic HydrolysisRefluxed with 1N HClDegradation observed irjpms.com
Oxidative Degradation3% H₂O₂Degradation observed researchgate.net
Oxidative Degradation20 mL of 3% H₂O₂ for 20 min at room tempSignificant degradation ptfarm.pl
Thermal Degradation40°C for 1 hour (solid state)Degradation observed irjpms.com
Thermal Degradation373 K for 1 week (solid state)Degradation observed ptfarm.pl
Photolytic DegradationUV-light for 24 hours (solution)Degradation observed irjpms.com
Photolytic DegradationSunlight for 48 hours (solid state)Significant degradation ptfarm.pl

Environmental Fate and Degradation Studies

Adsorption and Mobility Characteristics in Soil and Aquatic Environments

The interaction of cefquinome (B211414) with soil and its potential for movement into water systems are key determinants of its environmental distribution. Cephalosporins generally exhibit low octanol-water partition coefficient (Kow) values, suggesting they are not readily eliminated through soil sorption. researchgate.net

Adsorption Kinetics and Isotherms

The adsorption of cefquinome to soil is a dynamic process. Kinetic studies reveal that the adsorption process occurs in two main stages: an initial rapid adsorption phase, followed by a slower phase that progresses towards a dynamic equilibrium between adsorption and desorption. frontiersin.orgirjpms.com

One study investigating the adsorption of cefquinome in agricultural soil found that after 24 hours, an average of 39.92% (± 0.57%) of the compound was adsorbed. frontiersin.orgnih.gov This indicates a relatively weak adsorption capacity in soil. frontiersin.org While the kinetic behavior has been described, specific adsorption isotherm models like the Freundlich or Langmuir models, which are often used to characterize the adsorption capacity and intensity, have not been extensively reported for cefquinome in the reviewed literature.

Table 1: Adsorption Characteristics of Cefquinome in Soil

ParameterValueSoil ConditionsSource
Adsorption Percentage39.92% (± 0.57%)Agricultural soil, after 24 hours frontiersin.orgresearchgate.netnih.gov
Adsorption Phases1. Rapid Adsorption2. Dynamic EquilibriumNot specified frontiersin.orgirjpms.com

Environmental Migration Potential

Due to its weak adsorption to soil particles, cefquinome has a significant potential for migration from terrestrial to aquatic environments. frontiersin.org It has been estimated that the migration rate of cefquinome from soil to the aquatic environment is approximately 60%. frontiersin.orgresearchgate.netresearchgate.netdntb.gov.ua This high mobility is a concern as it can lead to the contamination of surface and groundwater. wur.nl

Degradation Pathways and Kinetics under Environmental Stress

Cefquinome sulfate (B86663) is susceptible to degradation through several pathways, including hydrolysis, photolysis, and thermal decomposition. nih.govptfarm.plresearchgate.net The rate of degradation is significantly influenced by environmental factors such as pH, temperature, and the presence of light. frontiersin.orgdntb.gov.uafrontiersin.org The primary degradation products identified under various conditions are isomers of the parent compound, specifically the E-isomer of cefquinome and the Δ³-isomer of cefquinome. frontiersin.orgresearchgate.netresearchgate.netdntb.gov.uafrontiersin.org

Hydrolytic Degradation Mechanisms and Kinetics

The hydrolysis of cefquinome, particularly the cleavage of the β-lactam ring, is a primary degradation pathway and is highly dependent on pH. nih.gov The degradation kinetics in aqueous environments typically follow a first-order model. frontiersin.orgfrontiersin.org

pH Influence: Cefquinome is most stable in acidic to neutral conditions and degrades rapidly in alkaline environments. frontiersin.orgdntb.gov.uafrontiersin.org The alkali-catalyzed degradation is significantly faster and more pronounced than acid-catalyzed degradation. frontiersin.org For instance, at 15°C, after 120 hours, only 14.3% to 21.3% of cefquinome degraded in solutions with a pH between 2.0 and 7.6, whereas at pH 9.0, the loss was 95%. frontiersin.org Studies have shown a first-order dependence of the degradation rate constant on the hydroxide (B78521) ion [OH⁻] concentration in the pH range of 9 to 11. nih.govptfarm.pl

Table 2: Effect of pH on the Degradation of Cefquinome Sulfate

pHTemperature (°C)Time (h)Degradation (%)Half-life (T₁/₂)Source
525120-13.75 days frontiersin.org
725120-10.38 days frontiersin.org
925120-3.42 days frontiersin.org
2.01512014.3- frontiersin.org
6.81512016.5- frontiersin.org
7.61512021.3- frontiersin.org
9.01512095.0- frontiersin.org
67012100- irjpms.com
7706100- irjpms.com
85012100- irjpms.com

Photolytic Degradation Processes

Exposure to light, particularly UV radiation, accelerates the degradation of this compound. irjpms.comptfarm.pldntb.gov.ua Studies conducting forced degradation confirmed that cefquinome is susceptible to photolysis. irjpms.com The degradation rate in water is significantly faster in the presence of light compared to dark conditions.

The major degradation products formed during degradation, including under photolytic stress, have been identified as the E-isomer and Δ³-isomer of cefquinome. frontiersin.orgresearchgate.netresearchgate.net These isomers have the same molecular mass as the parent compound but differ in their chemical structure and properties. frontiersin.org

Table 3: Effect of Light on Cefquinome Degradation Kinetics in Water at 25°C

ConditionDegradation Rate Constant (k)Half-life (T₁/₂) (days)Source
Light0.1175.92 frontiersin.org
Dark0.06710.38 frontiersin.org

Thermal Degradation Profiles

Temperature is a critical factor influencing the stability of this compound in both aqueous solutions and its solid state. researchgate.netfrontiersin.org

In Aqueous Solution: The degradation rate of cefquinome in water increases significantly with rising temperatures. frontiersin.orgfrontiersin.org This thermal degradation follows first-order kinetics and exhibits a typical Arrhenius behavior, where the rate constant increases with temperature. frontiersin.org For example, at a pH of 6.8, after 120 hours, less than 10% of cefquinome degraded at 4°C, while at 37°C, the loss was 71.5%. frontiersin.org The estimated activation energy for the hydrolysis in an alkaline solution (pH 10) was found to be 21.1 kcal/mol. nih.gov

Table 4: Effect of Temperature on Cefquinome Degradation in Aqueous Solution

Temperature (°C)pHHalf-life (T₁/₂)Source
46.8770 h frontiersin.org
156.8533 h frontiersin.org
256.8216 h frontiersin.org
376.866 h frontiersin.org
25710.38 days frontiersin.org
3572.59 days frontiersin.org
4570.96 days frontiersin.org

In Solid State: this compound in its solid form is also susceptible to thermal degradation. Forced degradation studies involved exposing the solid drug to elevated temperatures. One study subjected solid cefquinome to 40°C for one hour to induce degradation. irjpms.com Another investigation involved heating the solid compound at 100°C (373 K) with 0% relative humidity for one week, which resulted in degradation. ptfarm.pl The stability of solid cefquinome is also influenced by relative air humidity, with increased degradation observed at higher humidity levels. researchgate.net

Influence of Environmental Factors on Degradation Rate (e.g., pH, Temperature, Illumination)

The degradation of this compound in the environment is significantly influenced by abiotic factors such as pH, temperature, and illumination. pqegroup.comreach-chemconsult.comeuropa.eu The persistence and transformation of the compound in aquatic systems are largely dictated by these conditions, which affect its chemical stability. pqegroup.comreach-chemconsult.comeuropa.eu

Influence of pH: The stability of cefquinome is highly dependent on the pH of the aqueous environment. pqegroup.com Studies have demonstrated that cefquinome is more stable in acidic conditions compared to neutral or alkaline environments. pqegroup.comreach-chemconsult.comeuropa.eu The degradation rate accelerates as the pH increases. basg.gv.at This is a characteristic shared with other β-lactam antibiotics, whose four-membered β-lactam ring is unstable and susceptible to nucleophilic attack and cleavage, a process that is enhanced in alkaline conditions. basg.gv.at The half-life of cefquinome has been observed to decrease significantly as the pH moves from acidic to alkaline. For instance, at a constant temperature, the degradation half-life was found to be 13.75 days at pH 5, decreasing to 9.32 days at pH 7, and further reducing to 4.51 days at pH 9. pqegroup.com

Influence of Temperature: Temperature is a critical factor accelerating the degradation of cefquinome. pqegroup.comreach-chemconsult.comeuropa.eu Research indicates a direct correlation between increasing temperature and a faster degradation rate. pqegroup.combasg.gv.atamazonaws.com In controlled studies, the half-life of cefquinome in water was shown to decrease substantially with rising temperature. pqegroup.com At 25°C, the half-life was recorded as 9.32 days, which shortened to 3.01 days at 35°C, and was further reduced to just 1.15 days at 45°C. pqegroup.com After 120 hours at 45°C, over 90% of the initial cefquinome concentration was degraded. basg.gv.at This temperature-dependent degradation is a common feature among β-lactam drugs. basg.gv.at

Influence of Illumination: Photolytic degradation also plays a role in the breakdown of this compound. pqegroup.comfrontiersin.orgmerck.com Exposure to light has been shown to shorten the half-life of the compound in aqueous solutions. pqegroup.com In one study, the half-life of cefquinome under illumination was 6.50 days, compared to 9.32 days in dark conditions at the same temperature and pH. pqegroup.com Significant degradation has been observed when the compound is subjected to UV light. frontiersin.orgmerck.comresearchgate.net

The following table summarizes the research findings on the impact of these environmental factors on the degradation rate of cefquinome.

ConditionParameterValueHalf-Life (T₁/₂) (days)Source
Temperature25°C-9.32 pqegroup.com
35°C-3.01 pqegroup.com
45°C-1.15 pqegroup.com
pH5-13.75 pqegroup.com
7-9.32 pqegroup.com
9-4.51 pqegroup.com
IlluminationLight-6.50 pqegroup.com
Dark-9.32 pqegroup.com

Identification and Characterization of Degradation Metabolites (e.g., E-isomer, Δ3-isomer)

The degradation of cefquinome in the environment leads to the formation of several metabolites, with the most significant being isomers of the parent compound. pqegroup.combasg.gv.atfrontiersin.org Research has identified the E-isomer and the Δ3-isomer of cefquinome as the major degradation products in aquatic environments. pqegroup.comreach-chemconsult.comeuropa.eubasg.gv.atfrontiersin.org

These isomers were identified and characterized using advanced analytical techniques, primarily Ultra-Performance Liquid Chromatography coupled with Quadrupole-Orbitrap Mass Spectrometry (UPLC-Q-Orbitrap MS). pqegroup.combasg.gv.at This method allows for the separation of the isomers and their confirmation by comparing their molecular ions and fragmentation patterns with the parent cefquinome molecule. pqegroup.combasg.gv.at Both the E-isomer and the Δ3-isomer have the same molecular ion [M+H]⁺ at m/z 529.132 as cefquinome, confirming their isomeric relationship. pqegroup.combasg.gv.at

E-isomer: The E-isomer is a geometric isomer of cefquinome. Its formation is a known transformation pathway for cephalosporins containing a methoxyimino group. basg.gv.at The characterization of the E-isomer is supported by specific product ions observed during mass spectrometry analysis, with a typical fragment ion identified at m/z 293.041. pqegroup.comreach-chemconsult.comeuropa.eubasg.gv.atfrontiersin.org While the degradation metabolites, including the E-isomer, generally exhibit lower antibacterial activity than the parent compound, there are toxicological concerns, specifically regarding potential teratogenicity and embryotoxicity associated with the E-isomer, that warrant further attention. pqegroup.combasg.gv.atfrontiersin.org

Δ3-isomer: The Δ3-isomer is a positional isomer where the double bond in the dihydrothiazine ring shifts from the Δ2 to the Δ3 position. europa.eu This structural change affects the molecule's fragmentation pattern in mass spectrometry. europa.eu For the Δ3-isomer of cefquinome, characteristic fragment ions have been identified at m/z 201.044 and m/z 152.016. pqegroup.comreach-chemconsult.comeuropa.eubasg.gv.atfrontiersin.org Based on its structure, the toxicity of the Δ3-isomer is predicted to be similar to or lower than that of the parent cefquinome compound. pqegroup.comfrontiersin.org

The following table lists the major identified degradation metabolites and their characteristic mass spectrometry fragments.

MetaboliteDescriptionMolecular Ion [M+H]⁺ (m/z)Characteristic Fragment Ion(s) (m/z)Source
E-isomerGeometric isomer529.132293.041 pqegroup.combasg.gv.at
Δ3-isomerPositional isomer529.132201.044, 152.016 pqegroup.combasg.gv.at

Methodologies for Environmental Risk Assessment of this compound

The environmental risk assessment (ERA) for veterinary medicinal products (VMPs) like this compound is a structured, regulatory-driven process designed to evaluate potential adverse effects on the environment. ecvpt.org The methodologies are outlined in international guidelines, such as those from the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH), which are implemented by regulatory bodies like the European Medicines Agency (EMA). europa.eubasg.gv.atecvpt.org The assessment follows a phased and tiered approach. basg.gv.atecvpt.org

Phase I Assessment: The initial step is a Phase I assessment, which aims to estimate the environmental exposure of the VMP. basg.gv.atecvpt.org This phase uses a decision tree to determine if a more detailed assessment is necessary. pqegroup.comecvpt.org Key to this phase is the calculation of the Predicted Environmental Concentration (PEC), particularly for soil (PECsoil). basg.gv.atcabidigitallibrary.org The assessment can conclude at Phase I if the exposure is below a specific trigger value. For VMPs used in intensively reared terrestrial animals, the ERA can end if the PECsoil is calculated to be below 100 µg/kg. basg.gv.ateuropa.eu For products used in aquaculture, the trigger value is an environmental introduction concentration (EICaquatic) of less than 1 µg/L. basg.gv.at If these thresholds are exceeded, or for certain product types like ectoparasiticides used on pasture animals, a Phase II assessment is required. basg.gv.at

Phase II Assessment: A Phase II assessment is a more detailed ecotoxicological evaluation. basg.gv.atecvpt.org It is structured around the risk quotient (RQ) approach, which compares the predicted exposure to the concentration at which no adverse effects are expected. europa.eucabidigitallibrary.org The RQ is calculated as:

RQ = Predicted Environmental Concentration (PEC) / Predicted No-Effect Concentration (PNEC) europa.eueuropa.eucabidigitallibrary.org

The PEC is the estimated concentration of the substance in an environmental compartment (e.g., soil, water, sediment), while the PNEC is derived from ecotoxicity data (e.g., LC50, EC50, or NOEC values from studies on organisms like algae, invertebrates, and fish) and applying an assessment factor. cabidigitallibrary.orgmdpi.comfrontiersin.org

The Phase II assessment is itself tiered:

Tier A: This tier involves a set of base studies on the substance's fate (e.g., degradation, adsorption) and effects on various environmental organisms to calculate the PEC and PNEC. basg.gv.ateuropa.eu If the calculated RQ is less than 1 for all relevant compartments, the risk is considered acceptable and the assessment may conclude. nih.gov

Tier B: If the RQ from Tier A is greater than 1, a Tier B assessment is initiated. europa.eu This involves more complex and refined studies to generate more realistic data on environmental fate and effects, potentially refining the PEC and PNEC values. europa.eueuropa.eu This can include studies on metabolism in manure, soil dissipation, and chronic toxicity.

Tier C: In cases where a risk is still identified after Tier B, Tier C may involve field studies under more realistic environmental scenarios to further assess the risk. europa.eu

This comprehensive methodology ensures that the potential environmental impacts of this compound are systematically evaluated before and during its market authorization, with risk mitigation measures implemented where necessary. basg.gv.atecvpt.org

Novel Pharmaceutical Formulations and Delivery Systems Research

Development and Characterization of Nanosuspension Formulations

Researchers have explored the potential of oily nanosuspensions to improve the bioavailability and stability of cefquinome (B211414) sulfate (B86663). researchgate.netnih.gov One approach involved the preparation of a cefquinome sulfate oily nanosuspension (CS-NSP) using a mortar grinding method. researchgate.netnih.gov This formulation utilized propylene (B89431) glycol dicaprolate/dicaprate as the oil medium and caprylocaproyl polyoxyl-8 glycerides as a stabilizer. researchgate.netnih.gov

Physicochemical Properties and Stability of Nanosuspensions

The developed this compound oily nanosuspension demonstrated favorable physicochemical characteristics. researchgate.netnih.gov The formulation exhibited suitable stability, which is a significant improvement considering the inherent instability of cefquinome in aqueous environments. researchgate.netnih.gov Key to the formulation's success was the small particle size and low viscosity, which are advantageous for parenteral administration. researchgate.netnih.gov The selection of stabilizers was critical; caprylocaproyl polyoxyl-8 glycerides (Labrasol®) proved effective in producing nanosuspensions with a desirable particle size and polydispersity index (PDI). nih.gov Process validation confirmed that a specific mass ratio of drug to stabilizers and a defined grinding time were crucial for achieving the desired average particle size and PDI. nih.gov Stability studies have shown that cefquinome can remain stable in milk through multiple freeze-thaw cycles and for extended periods under refrigerated and frozen conditions. frontiersin.org

In Vitro Drug Release Kinetics from Nanosuspensions

In vitro studies of the this compound oily nanosuspension revealed a rapid release profile. researchgate.netnih.gov The dissolution rate of drugs can be significantly enhanced by reducing the particle size to the nanometer range, a principle that underpins the effectiveness of nanosuspension formulations. nih.gov While specific kinetic models for the nanosuspension release were not detailed in the provided research, the rapid release suggests efficient drug availability from the oily vehicle.

Design and Evaluation of Proliposome Formulations

To overcome the chemical instability of cefquinome and prolong its half-life, a novel this compound proliposome formulation has been developed. researchgate.netnih.govnih.gov Proliposomes are dry, free-flowing powders that, upon hydration, form a liposomal suspension, thereby improving the stability of the encapsulated drug during storage. nih.gov

Preparation and Characterization of Proliposomes (e.g., morphology, particle size, entrapment efficiency)

A solid dispersion and effervescent technique was employed to prepare the this compound proliposomes. researchgate.netnih.govnih.gov This method involved dissolving this compound and lipids, such as soybean phosphatidylcholine (SPC) and cholesterol (CH), along with Tween-80 and effervescent components (citric acid and sodium bicarbonate), in an organic solvent, followed by removal of the solvent. nih.gov Upon hydration with a sodium bicarbonate solution, the proliposomes rapidly formed a liposome (B1194612) suspension. nih.gov

The resulting liposomes were characterized as milky white suspensions of spherical or ellipsoidal shape. researchgate.netnih.govisc.ac The formulation exhibited the following properties:

ParameterValue
Mean Particle Size203 ± 5 nm
Entrapment Efficiency53.5 ± 0.16%

This table displays the mean particle size and entrapment efficiency of the this compound liposomes formed from the proliposome formulation. researchgate.netnih.govisc.ac

Optimization of the formulation was achieved by adjusting the ratios of SPC to CH, the amount of Tween-80, the drug-to-lipid molar ratio, and the quantities of citric acid and sodium bicarbonate, all of which were identified as key variables influencing the entrapment efficiency. nih.gov

In Vitro Release and Stability of Proliposome Systems

The in vitro release profile of the this compound liposomes demonstrated a sustained-release tendency compared to a standard solution. researchgate.netnih.govnih.gov This prolonged release is a characteristic advantage of liposomal delivery systems. nih.gov The stability of the drug is enhanced by the proliposome solid-state form, which protects the β-lactam ring of cefquinome from hydrolysis until the point of use. nih.gov The release kinetics from similar microsphere formulations have been shown to fit the Korsmeyer-Peppas model, suggesting a non-Fickian diffusion mechanism. tandfonline.com

Pharmacokinetic Implications of Advanced Delivery Systems in Animal Models

The pharmacokinetic profiles of these novel this compound formulations were assessed in animal models, revealing significant improvements over conventional preparations.

Pharmacokinetic ParameterThis compound Oily Nanosuspension (CS-NSP)Commercial this compound Injection (CS-INJ)
Cmax~2x that of CS-INJ-
AUC₀₋∞~2x that of CS-INJ-
CL~3/5 that of CS-INJ-
Relative Bioavailability158.18%100%

This table summarizes the comparative pharmacokinetic parameters of the this compound oily nanosuspension versus a commercial injection in rats. tandfonline.com

For the proliposome formulation , a pharmacokinetic study was conducted in rabbits following intramuscular administration. researchgate.netnih.govnih.gov Both the liposomal formulation and a standard this compound solution followed a two-compartment model. researchgate.netnih.govisc.ac However, the liposomal formulation demonstrated a significantly prolonged elimination half-life (t½β), a remarkably increased area under the curve (AUC), and a higher mean residence time (MRT). researchgate.netnih.govisc.ac Consequently, the clearance (CL/F) of the drug from the body was decreased. researchgate.netnih.govisc.ac These results indicate that the proliposome formulation provides a sustained-release effect and increases the drug's residence time in the body. researchgate.netnih.govisc.ac

Pharmacokinetic ParameterThis compound LiposomeThis compound Solution
t½α (h)1.395 ± 0.1131.214 ± 0.135
t½β (h)16.503 ± 1.2758.752 ± 0.846
AUC₀₋₂₄ (mg·h/L)138.727 ± 11.03449.582 ± 9.173
CL/F (L/h·kg)0.127 ± 0.0120.357 ± 0.015
MRT₀₋₂₄ (h)5.945 ± 0.4792.68 ± 0.229

This table presents the pharmacokinetic parameters of the this compound liposome formulation compared to a standard solution in rabbits. researchgate.netnih.govnih.gov

Comparative Research with Other Antimicrobial Agents

Comparative Mechanistic Studies with Other Beta-Lactam Antibiotics

The fundamental mechanism of action for all beta-lactam antibiotics, including cefquinome (B211414), is the inhibition of bacterial cell wall synthesis. ontosight.ainih.gov This is achieved by binding to and inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. nih.gov The peptidoglycan layer provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death. nih.gov

However, cefquinome distinguishes itself from earlier-generation cephalosporins and other beta-lactams through several key features:

Zwitterionic Structure: Cefquinome possesses a zwitterionic structure, which facilitates its rapid penetration across the outer membrane of Gram-negative bacteria through porin channels. This allows for higher concentrations of the drug to reach its target PBPs located in the periplasmic space.

High Affinity for Penicillin-Binding Proteins (PBPs): Cefquinome demonstrates a high affinity for target PBPs, enhancing its inhibitory activity.

Stability against Beta-Lactamases: A significant advantage of cefquinome is its high stability against many common plasmid-mediated and chromosomally-encoded beta-lactamases. asm.orgnoahcompendium.co.uk Beta-lactamases are enzymes produced by bacteria that inactivate beta-lactam antibiotics by hydrolyzing the beta-lactam ring. nih.gov Cefquinome's resistance to these enzymes, including AmpC-type β-lactamases, allows it to maintain activity against bacterial strains that are resistant to other cephalosporins. noahcompendium.co.ukwikipedia.org However, it is susceptible to hydrolysis by some extended-spectrum beta-lactamases (ESBLs) such as TEM-3, TEM-5, and TEM-9. nih.gov

In comparison to third-generation cephalosporins like ceftiofur (B124693) and ceftriaxone (B1232239), cefquinome generally exhibits a broader spectrum of activity, particularly against Gram-positive bacteria, and greater stability against beta-lactamases. europa.eucabidigitallibrary.org While third-generation cephalosporins are potent against Gram-negative bacteria, their efficacy against some Gram-positive organisms can be limited. Cefquinome's enhanced stability and penetration contribute to its effectiveness against a wider range of pathogens. cabidigitallibrary.orgfrontiersin.org

Comparative Pharmacokinetic/Pharmacodynamic Profiles

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of an antibiotic determine its therapeutic efficacy. For beta-lactam antibiotics like cefquinome, the most crucial PK/PD parameter is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%T > MIC). asm.orgnih.gov

Pharmacokinetics:

Cefquinome generally exhibits rapid absorption and elimination. avma.orgnih.gov Its elimination half-life (t1/2β) can vary between species. For instance, in Muscovy ducks, the elimination half-life of cefquinome was found to be shorter than that of ceftiofur but similar to ceftriaxone. avma.org In contrast, studies in sheep and goats have shown a longer elimination half-life for cefquinome compared to some other reports for the same species, which could be attributed to differences in drug formulation and analytical methods. nih.gov The volume of distribution (Vd) for cefquinome is generally low, suggesting limited distribution to tissues. nih.gov Furthermore, cefquinome has low protein binding, typically less than 5%, meaning a larger fraction of the drug is free and active in the bloodstream. nih.gov

Pharmacodynamics:

Cefquinome's killing action is time-dependent, meaning its efficacy is more reliant on the duration of exposure above the MIC rather than the peak concentration. asm.orgresearchgate.net Studies have shown that for effective bactericidal activity against pathogens like Staphylococcus aureus and Pasteurella multocida, a specific %T > MIC target needs to be achieved. asm.orgnih.gov For example, against S. aureus, a %T > fMIC (free drug concentration above MIC) of 40-50% of the dosing interval is suggested for efficacy. asm.org In a piglet model of P. multocida infection, a %T > MIC of 73.44% was required for a bactericidal effect. nih.gov

The post-antibiotic effect (PAE), which is the persistent suppression of bacterial growth after limited exposure to an antimicrobial, is another important pharmacodynamic parameter. For cefquinome, the in vivo PAE against S. aureus has been observed to be around 2.9 hours, which is comparable to other cephalosporins against staphylococci. asm.org

Comparative Pharmacokinetic/Pharmacodynamic Parameters of Cefquinome and Other Beta-Lactams
ParameterCefquinomeCeftiofurCeftriaxone
Primary PK/PD Index%T > MIC asm.orgnih.gov%T > MIC%T > MIC
Elimination Half-Life (t1/2β) in DucksShorter than ceftiofur, similar to ceftriaxone avma.orgLonger than cefquinome avma.orgSimilar to cefquinome avma.org
Protein Binding<5% Higher than cefquinomeVariable
Post-Antibiotic Effect (PAE) against S. aureus~2.9 hours asm.orgVariableVariable

Cross-Resistance Patterns and Mechanisms in Relation to Other Antimicrobials

Cross-resistance occurs when resistance to one antimicrobial agent confers resistance to other, often structurally related, compounds. gardp.org For cefquinome, cross-resistance is a significant consideration, primarily in the context of other beta-lactam antibiotics.

The primary mechanisms leading to cross-resistance with cefquinome include:

Production of Extended-Spectrum Beta-Lactamases (ESBLs): Bacteria that produce ESBLs can hydrolyze and inactivate a wide range of cephalosporins, including third and fourth-generation agents like cefquinome. noahcompendium.co.ukasm.org This is a major mechanism of resistance in Gram-negative bacteria such as E. coli. asm.org

Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the structure of PBPs can reduce the binding affinity of beta-lactam antibiotics, leading to resistance. noahcompendium.co.ukfrontiersin.org This is a common resistance mechanism in Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), which possesses a unique PBP (PBP2a) that has a low affinity for most beta-lactams. frontiersin.org

High correlation has been observed between the MIC values of ceftiofur and cefquinome for E. coli and S. suis, suggesting the presence of similar resistance mechanisms or cross-resistance between third- and fourth-generation cephalosporins for these pathogens. nih.gov The use of third-generation cephalosporins is recognized as a risk factor for the selection and spread of ESBLs, which can in turn confer resistance to cefquinome. europa.eu

It is important to note that cross-resistance can also occur between different classes of antibiotics through mechanisms like efflux pumps, which can actively transport multiple types of drugs out of the bacterial cell. gardp.org

Common Cross-Resistance Mechanisms Affecting Cefquinome
MechanismDescriptionAffected Antimicrobials
Extended-Spectrum Beta-Lactamases (ESBLs)Enzymes that hydrolyze the beta-lactam ring of a broad range of cephalosporins. noahcompendium.co.ukasm.orgPenicillins, Cephalosporins (including 3rd and 4th generation) asm.org
Alteration of Penicillin-Binding Proteins (PBPs)Structural changes in PBPs reduce the binding affinity of beta-lactam antibiotics. noahcompendium.co.ukBeta-lactams noahcompendium.co.uk

Q & A

Basic: How can researchers determine the solubility of cefquinome sulfate in different solvents?

Methodological Answer:
Solubility can be quantified using solid-liquid equilibrium experiments. Prepare saturated solutions in pure solvents (e.g., methanol, ethanol, water) or binary mixtures (e.g., acetone-water) at controlled temperatures (277.15–305.15 K). Filter undissolved solids, and analyze supernatant concentrations via HPLC or gravimetry. Thermodynamic parameters (ΔG°, ΔH°, ΔS°) can be calculated using the Van’t Hoff equation to model temperature-dependent solubility trends. Note that solubility decreases with increasing temperature due to exothermic dissolution .

Basic: What analytical methods are recommended for quantifying this compound in experimental samples?

Methodological Answer:
Use reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% formic acid/acetonitrile mobile phase) for high specificity. Validate methods for linearity, precision, and recovery in biological matrices (e.g., plasma, tissues) or formulations. For degradation studies, employ stability-indicating HPLC to separate parent compounds from hydrolytic byproducts. Calibrate with reference standards (≥95% purity) and use SPE cartridges for sample cleanup .

Advanced: How do pH and temperature influence the stability of this compound in aqueous solutions?

Methodological Answer:
Conduct accelerated stability studies at varying pH (0.45–10.48) and elevated temperatures (e.g., 343 K). Monitor degradation kinetics via HPLC-UV, calculating rate constants (kobs) to identify pH-dependent hydrolysis pathways. Alkaline conditions (high OH⁻) accelerate β-lactam ring hydrolysis, while acidic conditions may protonate amine groups. Use Arrhenius plots to extrapolate shelf-life at lower temperatures. Note that solid-state stability is superior to solutions; lyophilization reduces hydrolytic degradation .

Advanced: How can researchers resolve contradictions in solubility data across different solvent systems?

Methodological Answer:
Contradictions arise from solvent polarity, hydrogen bonding, and preferential solvation effects. For mixed solvents (e.g., acetone-water), use the Jouyban-Acree model to predict solubility. Validate experimentally by measuring solvent-solvent and solute-solvent interactions via Kamlet-Taft parameters. Thermodynamic analysis (ΔG° > 0 indicates non-spontaneous dissolution) helps explain outliers, such as lower solubility in alcohols versus water .

Basic: What protocols ensure accurate preparation of this compound stock solutions?

Methodological Answer:
For in vitro studies, dissolve in DMSO (125 mg/mL) or water (2 mg/mL) under sterile conditions. Vortex until clear, filter through 0.22 µm membranes, and store aliquots at -20°C. For in vivo formulations, use biocompatible solvents (e.g., Labrafac PG) and validate homogeneity via dynamic light scattering (DLS) to confirm nanosuspension stability (PDI < 0.3). Avoid freeze-thaw cycles to prevent precipitation .

Advanced: What challenges arise in formulating this compound into nanosuspensions, and how can particle size be optimized?

Methodological Answer:
Key challenges include achieving monodisperse particles and preventing Ostwald ripening. Use wet milling or high-pressure homogenization with stabilizers (e.g., poloxamers). Optimize by varying surfactant ratios and grinding time. Dilute nanosuspensions in Labrafac PG (5–40×) and measure size via DLS. Target particle sizes < 200 nm with PDI < 0.25 for enhanced bioavailability. Validate batch consistency across three independent preparations .

Basic: How is the antibacterial efficacy of this compound tested against β-lactamase-producing pathogens?

Methodological Answer:
Perform broth microdilution assays (CLSI guidelines) to determine MICs. Inoculate bacterial strains (e.g., E. coli, S. aureus) in cation-adjusted Mueller-Hinton broth with cefquinome concentrations (0.25–128 µg/mL). Include β-lactamase inhibitors (e.g., clavulanic acid) as controls. Confirm resistance mechanisms via PCR for bla genes. Compare efficacy to cefpirome and cefotaxime to classify it as a fourth-generation cephalosporin .

Advanced: What thermodynamic models explain the dissolution behavior of this compound in mixed solvents?

Methodological Answer:
Apply the Modified Apelblat equation or λh (Buchowski) model to correlate solubility with temperature. For solvent mixtures, use the CNIBS/Redlich-Kister equation to account for solvent-solvent interactions. Calculate preferential solvation parameters (δxi) to determine if water or organic solvents dominate solvation shells. Negative ΔH° values confirm exothermic dissolution, explaining lower solubility at higher temperatures .

Basic: What precautions are critical for handling this compound in laboratory settings?

Methodological Answer:
Store in airtight containers at 2–8°C, protected from light and moisture. Use PPE (gloves, lab coat) to avoid dermal exposure, which may cause allergic reactions. For HPLC analysis, ensure proper ventilation when handling acetonitrile and formic acid. Dispose of waste per EPA guidelines, as cefquinome may exhibit ecotoxicity to aquatic organisms .

Advanced: How can pharmacokinetic parameters of this compound be determined in animal models?

Methodological Answer:
Administer IV or IM doses (e.g., 2 mg/kg in cattle) and collect plasma/tissue samples at timed intervals. Extract using SPE cartridges (Oasis HLB) and quantify via HPLC. Calculate AUC, Cmax, t½, and Vd using non-compartmental analysis (Phoenix WinNonlin). Note that protein binding (>80%) and renal excretion dominate pharmacokinetics. Compare bioavailability between formulations (e.g., nanosuspensions vs. solutions) .

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